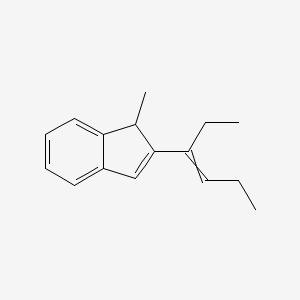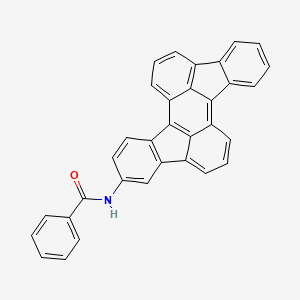![molecular formula C22H20N4O B12624354 5-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]-2,4'-bipyridine CAS No. 917897-50-8](/img/structure/B12624354.png)
5-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]-2,4'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]-2,4’-bipyridine is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse applications in various fields, including materials science, medicinal chemistry, and organic electronics. The unique structure of this compound, featuring a bipyridine core and an oxadiazole ring, imparts it with interesting chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]-2,4’-bipyridine typically involves the reaction of 4-tert-butylbenzhydrazide with 2,4’-bipyridine-5-carboxylic acid under dehydrating conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]-2,4’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
5-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]-2,4’-bipyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with interesting photophysical properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its electron-transporting properties[][5].
Mécanisme D'action
The mechanism of action of 5-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]-2,4’-bipyridine varies depending on its application:
In biological systems: The compound can intercalate into DNA, disrupting its function and leading to cell death.
In electronic devices: The compound acts as an electron-transporting material, facilitating the movement of electrons through the device and improving its efficiency.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis[5-(4-tert-butylphenyl)-2-[1,3,4]oxadiazolyl]benzene: Another oxadiazole derivative with similar electronic properties.
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Known for its use in OLEDs and other electronic applications.
Uniqueness
5-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]-2,4’-bipyridine is unique due to its bipyridine core, which enhances its ability to form stable metal complexes and its strong fluorescence, making it suitable for a wide range of applications in both biological and electronic fields.
Propriétés
Numéro CAS |
917897-50-8 |
|---|---|
Formule moléculaire |
C22H20N4O |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
2-(4-tert-butylphenyl)-5-(6-pyridin-4-ylpyridin-3-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C22H20N4O/c1-22(2,3)18-7-4-16(5-8-18)20-25-26-21(27-20)17-6-9-19(24-14-17)15-10-12-23-13-11-15/h4-14H,1-3H3 |
Clé InChI |
LJXJKETVTSTPQT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CN=C(C=C3)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B12624277.png)
![5-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}pentyl prop-2-enoate](/img/structure/B12624290.png)


![1-deoxy-1-{methyl[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexitol](/img/structure/B12624322.png)

![3-Methylsulfanyl-4-[4-(3-methylsulfanylquinolin-4-yl)selanylbut-2-ynylselanyl]quinoline](/img/structure/B12624326.png)


![3,3'-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-bromo-1H-indole)](/img/structure/B12624333.png)
![Phenyl 3-[(benzenesulfonyl)amino]-2-hydroxybenzoate](/img/structure/B12624334.png)
![(3aR,4R,4aR,7aS,8R,8aR)-6-(3-chloro-4-fluorophenyl)-3-(2,4-dimethoxyphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B12624344.png)

![4-{N-[(Benzyloxy)carbonyl]glycyl}benzoic acid](/img/structure/B12624358.png)
